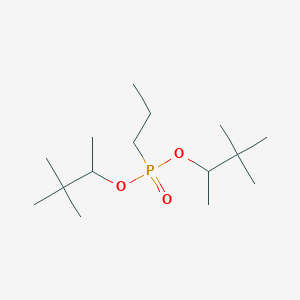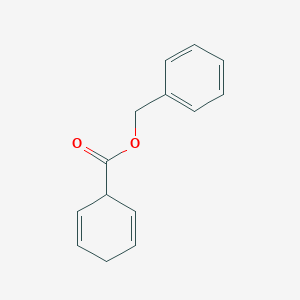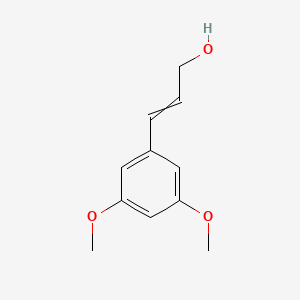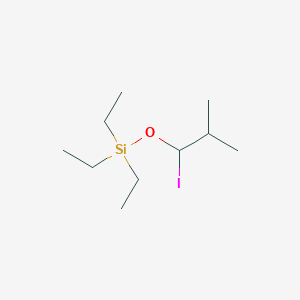![molecular formula C18H22N4O4 B12561510 N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide) CAS No. 184343-78-0](/img/structure/B12561510.png)
N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) is a complex organic compound that features a bipyridine core structure. Bipyridine derivatives are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) typically involves the functionalization of bipyridine derivatives. One common method includes the reaction of 2,2’-bipyridine with 3-methoxypropanoic acid under specific conditions to form the desired amide bonds . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of such compounds often involves continuous-flow synthesis techniques to ensure high yield and purity . This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N’-([2,2’-Bipyridine]-4,4’-diyl)bis(3-methoxypropanamide) involves its ability to chelate metal ions through its bipyridine core. This chelation can influence various molecular targets and pathways, including:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bipyridine derivatives such as:
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
1,10-Phenanthroline: A related compound with a similar chelating ability but different structural features.
Uniqueness
Its ability to form stable metal complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
184343-78-0 |
|---|---|
Fórmula molecular |
C18H22N4O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[2-[4-(3-methoxypropanoylamino)pyridin-2-yl]pyridin-4-yl]propanamide |
InChI |
InChI=1S/C18H22N4O4/c1-25-9-5-17(23)21-13-3-7-19-15(11-13)16-12-14(4-8-20-16)22-18(24)6-10-26-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,19,21,23)(H,20,22,24) |
Clave InChI |
JHOFVOVUFRDDOY-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)NC1=CC(=NC=C1)C2=NC=CC(=C2)NC(=O)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Dihydro-1H,3H,5H-pyrazolo[1,2-c][1,3,4]thiadiazole-1,3-dithione](/img/structure/B12561454.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)

![2-[(Naphthalen-2-yl)sulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B12561477.png)
![1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL](/img/structure/B12561483.png)




![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)

![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)
